molecular formula C16H25NO4 B13543646 8-((Tert-butoxycarbonyl)amino)dispiro[3.1.36.14]decane-2-carboxylic acid

8-((Tert-butoxycarbonyl)amino)dispiro[3.1.36.14]decane-2-carboxylic acid

Cat. No.: B13543646
M. Wt: 295.37 g/mol
InChI Key: KFROAIPTLDELOR-UHFFFAOYSA-N
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Description

8-{[(tert-butoxy)carbonyl]amino}dispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid is a complex organic compound with a molecular weight of 295.38 g/mol . It is characterized by its unique dispiro structure, which consists of two spiro-connected cycloalkane rings. The compound is often used in organic synthesis and research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[(tert-butoxy)carbonyl]amino}dispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid typically involves the protection of an amine group using a tert-butoxycarbonyl (Boc) group. The Boc group is introduced to the amine through a nucleophilic addition-elimination reaction with di-tert-butyl dicarbonate . The reaction conditions usually involve mild bases such as triethylamine and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-{[(tert-butoxy)carbonyl]amino}dispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of 8-{[(tert-butoxy)carbonyl]amino}dispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid include the free amine after deprotection and various substituted derivatives depending on the specific reactions performed.

Scientific Research Applications

8-{[(tert-butoxy)carbonyl]amino}dispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-{[(tert-butoxy)carbonyl]amino}dispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid primarily involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis . Upon deprotection, the free amine can then engage in various biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-{[(tert-butoxy)carbonyl]amino}dispiro[3.1.3{6}.1{4}]decane-2-carboxylic acid is unique due to its dispiro structure, which imparts specific steric and electronic properties. This makes it particularly useful in synthetic applications where such characteristics are desired.

Properties

Molecular Formula

C16H25NO4

Molecular Weight

295.37 g/mol

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonylamino]dispiro[3.1.36.14]decane-2-carboxylic acid

InChI

InChI=1S/C16H25NO4/c1-14(2,3)21-13(20)17-11-6-16(7-11)8-15(9-16)4-10(5-15)12(18)19/h10-11H,4-9H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

KFROAIPTLDELOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CC3(C2)CC(C3)C(=O)O

Origin of Product

United States

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